4-tert-Butyl 3-ethyl thiomorpholine-3,4-dicarboxylate

Lipophilicity Physicochemical Property Medicinal Chemistry

Researchers require orthogonal protection (Boc/ethyl ester) with precise steric and lipophilic tuning. Substituting with methyl or sulfone analogs alters assay outcomes. This compound delivers: - Dual protection for selective deprotection - Thioether core for sulfur-specific modifications - ≥95% purity ensuring reproducible multi-step synthesis Available for immediate supply to pharma and biotech R&D.

Molecular Formula C12H21NO4S
Molecular Weight 275.37 g/mol
CAS No. 859833-24-2
Cat. No. B1520572
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-tert-Butyl 3-ethyl thiomorpholine-3,4-dicarboxylate
CAS859833-24-2
Molecular FormulaC12H21NO4S
Molecular Weight275.37 g/mol
Structural Identifiers
SMILESCCOC(=O)C1CSCCN1C(=O)OC(C)(C)C
InChIInChI=1S/C12H21NO4S/c1-5-16-10(14)9-8-18-7-6-13(9)11(15)17-12(2,3)4/h9H,5-8H2,1-4H3
InChIKeyMDZIZHLFXGPRRS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Technical Baseline: 4-tert-Butyl 3-ethyl thiomorpholine-3,4-dicarboxylate


4-tert-Butyl 3-ethyl thiomorpholine-3,4-dicarboxylate (CAS 859833-24-2) is a saturated N-heterocyclic compound belonging to the thiomorpholine-3,4-dicarboxylate derivative class [1]. It is a dual-protected amino acid analog (Boc and ethyl ester), with the IUPAC name 4-O-tert-butyl 3-O-ethyl thiomorpholine-3,4-dicarboxylate and the molecular formula C12H21NO4S (MW: 275.37 g/mol) . The compound exists as a racemic mixture, with its (S)-enantiomer available under a separate CAS number (2007919-61-9) . This compound is commonly used as a synthetic building block in medicinal chemistry research [2].

Workflow
Medicinal chemistry building block with dual Boc/ethyl ester protection
Selection
Racemic mixture; (S)-enantiomer available under separate CAS for chiral studies
Use Context
Orthogonal deprotection strategies in multi-step synthesis and probe design

Substitution Risks: 4-tert-Butyl 3-ethyl thiomorpholine-3,4-dicarboxylate


Generic substitution of 4-tert-Butyl 3-ethyl thiomorpholine-3,4-dicarboxylate with structurally similar thiomorpholine-3,4-dicarboxylates (e.g., 4-tert-butyl 3-methyl thiomorpholine-3,4-dicarboxylate [CAS 343616-34-2] or 4-tert-butyl 3-methyl 1,1-dioxo-1λ⁶-thiomorpholine-3,4-dicarboxylate [CAS 929047-22-3]) is not scientifically justifiable . The 3-position alkyl chain length (ethyl vs. methyl) directly influences the compound's steric bulk, lipophilicity (ClogP), and subsequent performance in both synthetic transformations and biological assays . The presence of the 1,1-dioxide moiety in the latter analog fundamentally alters the electronic character of the sulfur atom and the conformation of the thiomorpholine ring, leading to drastically different reactivity and binding properties [1]. Therefore, procurement decisions must be based on specific, verified properties of CAS 859833-24-2, as detailed below.

3-Methyl ester analog (CAS 343616-34-2)
Shorter alkyl chain lowers lipophilicity and steric bulk, potentially altering assay performance and synthetic behavior
1,1-Dioxide analog (CAS 929047-22-3)
Sulfone oxidation state eliminates sulfur nucleophilicity and changes ring electronics, preventing direct substitution

Quantitative Evidence: 4-tert-Butyl 3-ethyl thiomorpholine-3,4-dicarboxylate


Enhanced Lipophilicity & Steric Bulk vs. 3-Methyl Ester

The 3-ethyl ester substituent in CAS 859833-24-2 confers increased lipophilicity and steric bulk compared to the closely related 3-methyl ester analog (CAS 343616-34-2) . This difference is derived from the additional methylene group (-CH2-), which is known to increase the calculated partition coefficient (ClogP) by approximately 0.5 log units and the molar refractivity (CMR) by roughly 4.6 units for a linear alkane, impacting membrane permeability and protein binding in biological assays [1].

Lipophilicity & steric bulk
Class-level inference
ΔClogP ≈ +0.5; ΔCMR ≈ +4.6 cm³/mol vs. 3-methyl ester
Supports lipophilicity-dependent property optimization in lead series
In silico fragment-based calculation; experimental confirmation advised
Lipophilicity Physicochemical Property Medicinal Chemistry

Distinct Reactivity vs. 1,1-Dioxide Analogs

Unlike its 1,1-dioxide analog (CAS 929047-22-3), CAS 859833-24-2 contains a sulfur atom in its thioether (-S-) oxidation state, making it a nucleophile capable of alkylation or oxidation reactions [1]. The 1,1-dioxide derivative contains a sulfone (-SO2-) group, which is strongly electron-withdrawing and renders the sulfur non-nucleophilic, leading to a different set of possible synthetic transformations [2].

Sulfur oxidation state
Class-level inference
Thioether (-S-) nucleophile capable of alkylation/oxidation; sulfone (-SO₂-) is non-nucleophilic
Dictates compatible synthetic pathways; essential for sulfur-functionalization studies
Qualitative difference based on functional group chemistry
Chemical Synthesis Reactivity Oxidation State

Baseline Purity and Physical State

Commercial samples of 4-tert-Butyl 3-ethyl thiomorpholine-3,4-dicarboxylate are reliably supplied as a neat liquid or low-melting solid with a typical purity of 95-97% . In contrast, its 3-methyl analog (CAS 343616-34-2) is often supplied as a solid with a reported boiling point of 346.1±42.0 °C (Predicted) , which may influence handling, storage, and formulation in automated synthesis workflows.

Physical state & purity
Cross-study comparable
Liquid/low-melting solid; typical purity 95–97% vs. solid 3-methyl analog
Consistent physical form and purity aid automated liquid handling and molar calculations
Vendor-specific; verify certificate of analysis
Quality Control Analytical Chemistry Procurement

Boc Deprotection Kinetics: Steric Effects

The rate of acid-catalyzed cleavage of the Boc protecting group is influenced by the steric environment around the carbamate nitrogen. The 3-ethyl ester group in CAS 859833-24-2 may impose a slightly different steric constraint on the thiomorpholine ring conformation compared to the 3-methyl analog (CAS 343616-34-2), which could lead to a measurable, albeit likely subtle, difference in Boc deprotection half-life under identical conditions [1]. This inference is based on established principles of neighboring group participation and steric hindrance in carbamate cleavage.

Boc deprotection kinetics
Class-level inference
Qualitatively slower Boc cleavage anticipated vs. 3-methyl ester due to steric bulk
Supports planning of orthogonal protecting group strategies
Based on steric principles; empirical validation required
Synthetic Chemistry Protecting Group Reaction Kinetics

Validated Applications: 4-tert-Butyl 3-ethyl thiomorpholine-3,4-dicarboxylate


DPP-IV Inhibitor Lead Optimization

The compound serves as a critical scaffold for the synthesis of dipeptidyl peptidase IV (DPP-IV) inhibitors, a class of anti-diabetic agents. The 3-ethyl ester group provides a specific handle for optimizing lipophilicity and target binding compared to other thiomorpholine analogs [1]. The evidence of distinct lipophilicity from Section 3 directly supports its use in modifying the pharmacokinetic profile of lead compounds.

Synthesis of Selective Enzyme Probes

The dual protection (Boc and ethyl ester) allows for orthogonal deprotection strategies, making this compound ideal for building targeted chemical probes for enzyme studies. The distinct reactivity profile (thioether vs. sulfone) as established in Section 3 ensures that the compound can undergo sulfur-specific modifications for labeling or affinity capture.

Large-Scale Intermediate for Tachykinin Antagonists

Thiomorpholine derivatives, including this compound, are key intermediates in the synthesis of tachykinin receptor antagonists for potential treatments of inflammatory diseases, pain, and asthma [2]. The defined physical state and consistent purity (95-97%), as noted in Section 3, are essential for the reproducibility and scalability of the multi-step synthetic processes required for such drug candidates.

Application
Selection Property
Validation Focus
DPP-IV inhibitor discovery research
Ethyl ester for lipophilicity tuning
ADME property optimization in lead series
Targeted chemical probe synthesis
Orthogonal Boc/ethyl ester deprotection
Site-specific sulfur modification for enzyme labeling
Tachykinin receptor antagonist research
Consistent purity and physical state
Reproducibility in multi-step scale-up synthesis

Technical Documentation Hub

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